FAM azide, 5-isomer

Übersicht

Beschreibung

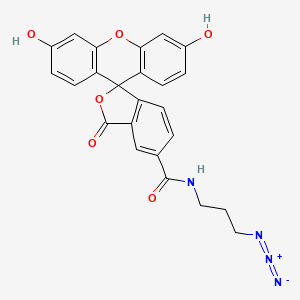

FAM azide, 5-isomer, is a popular fluorescent label used in various applications . It is a part of the Fluorescein Azides family and is used for click chemistry labeling . Most instruments capable of fluorescence detection, ranging from plate readers to fluorescence microscopes, can work in the FAM channel . This reagent allows the attachment of this popular fluorophore to nearly any alkyne-bearing molecule .

Synthesis Analysis

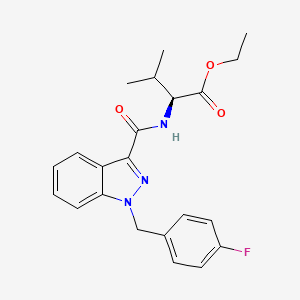

The synthesis of FAM azide, 5-isomer, involves click chemistry . Click chemistry is a versatile method that allows the attachment of the FAM fluorophore to nearly any alkyne-bearing molecule .Molecular Structure Analysis

The molecular formula of FAM azide, 5-isomer, is C24H18N4O6 . It has a molecular weight of 458.42 .Chemical Reactions Analysis

FAM azide, 5-isomer, reacts with an alkyne group to develop fluoresceinated bioconjugates . This reaction is facilitated by the versatility of click chemistry .Physical And Chemical Properties Analysis

FAM azide, 5-isomer, appears as yellowish crystals . It is soluble in polar organic solvents such as DMF, DMSO, and alcohols . The spectral properties of FAM azide, 5-isomer, include an excitation/absorption maximum at 492 nm, an emission maximum at 517 nm, and a fluorescence quantum yield of 0.93 .Wissenschaftliche Forschungsanwendungen

Fluorescence Labeling and Imaging

5-Carboxylfluorescein (FAM), a conventional pH-responsive fluorophore, is widely used in fluorescence labeling and imaging. A study by Xia et al. (2019) explored modifying FAM with arginine-rich cell-penetrating peptides (CPPs), enhancing its suitability for pH measurement under various conditions. This modification also improved FAM's water solubility, membrane permeability, and organelle-specific localization, making it more effective in fluorescence-based studies (Xia et al., 2019).

DNA Sequencing

FAM azide has been utilized in "click chemistry" for labeling single-stranded DNA, aiding in DNA sequencing. Seo et al. (2003) demonstrated the use of FAM-labeled single-stranded DNA as a primer in DNA sequencing, providing high-resolution results in capillary electrophoresis with laser-induced fluorescence detection (Seo et al., 2003).

Catalysis

FAM derivatives have been applied in catalytic processes. Koyuncu and Dogan (2007) reported using ferrocenyl-substituted aziridinylmethanol (Fam-1) as a chiral catalyst with titanium for the enantioselective alkynylation of aldehydes. This research highlights FAM's potential in enhancing the efficiency and selectivity of chemical reactions (Koyuncu & Dogan, 2007).

Pharmaceutical Research

In pharmaceutical research, FAM azide's derivatives have been used to design specific antibodies for toxic chemicals like Fluoroacetamide (FAM), aiding in the development of diagnostics and treatments. Yang et al. (2020) designed FAM haptens and successfully obtained a monoclonal antibody with significant specificity, demonstrating the role of FAM in therapeutic antibody development (Yang et al., 2020).

Molecular Imaging

FAM azide can also be used in molecular imaging. For instance, Feng et al. (2002) synthesized an azobenzene derivative of FAM and studied its photoisomerization at the molecular level using scanning tunneling microscopy, underscoring its utility in nanoscale imaging and molecular studies (Feng et al., 2002).

Wirkmechanismus

Target of Action

FAM azide, 5-isomer is primarily used as a fluorescent label in various applications . It is particularly popular due to its compatibility with most instruments capable of fluorescence detection, ranging from plate readers to fluorescence microscopes . The primary targets of this compound are alkyne-bearing molecules .

Mode of Action

The mode of action of FAM azide, 5-isomer involves the use of click chemistry . Click chemistry is a type of chemical reaction that allows for the quick and reliable synthesis of substances from small reactive units. In the case of FAM azide, 5-isomer, it reacts with alkyne-bearing molecules to attach the fluorophore .

Biochemical Pathways

The biochemical pathways affected by FAM azide, 5-isomer are those involving the alkyne-bearing molecules it targets. The exact pathways would depend on the specific alkyne-bearing molecules involved. The general effect is the addition of a fluorescent label that can be detected using fluorescence-based techniques .

Pharmacokinetics

It is known that the compound is soluble in polar organic solvents such as dmf, dmso, and alcohols . This solubility can impact its bioavailability, as it may affect how well the compound can be absorbed and distributed within a system.

Result of Action

The primary result of FAM azide, 5-isomer’s action is the labeling of alkyne-bearing molecules with a fluorescent tag . This allows for the detection and study of these molecules using fluorescence-based techniques. The exact molecular and cellular effects would depend on the specific alkyne-bearing molecules being targeted.

Action Environment

The action of FAM azide, 5-isomer can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in the dark to prevent degradation . Prolonged exposure to light should also be avoided . Furthermore, the reaction with alkyne-bearing molecules may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-17-16(10-13)23(32)34-24(17)18-6-3-14(29)11-20(18)33-21-12-15(30)4-7-19(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQLLGFUUOOYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM azide, 5-isomer | |

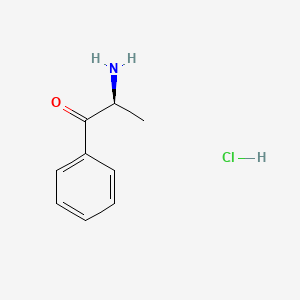

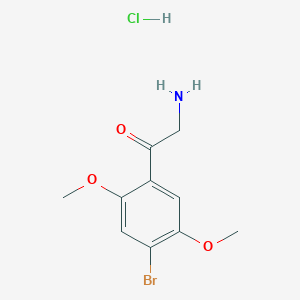

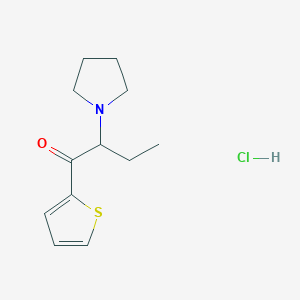

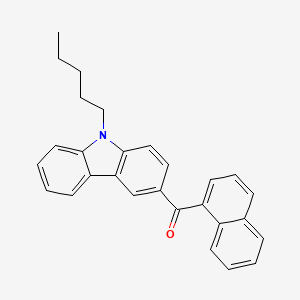

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.